Compound Description: BCPA is a potent inhibitor of osteoclast differentiation. It acts by increasing the retention of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a protein that suppresses the expression of the dendritic cell-specific transmembrane protein (DC-STAMP) crucial for osteoclast cell-cell fusion []. BCPA effectively attenuates the reduction of Pin1 protein during osteoclast differentiation without altering its mRNA levels []. This leads to a decrease in the formation of Tartrate-resistant acid phosphatase (TRAP)-positive mononuclear cells, indicating inhibition of osteoclastogenesis [].
Compound Description: R-568 is a calcimimetic that acts as a positive allosteric modulator of the human calcium-sensing receptor (hCaSR) []. It enhances the potency of extracellular Ca2+ towards both wild-type and mutated hCaSRs []. R-568 demonstrates potential as a therapeutic agent for diseases like familial hypocalciuric hypercalcemia (FHH) and neonatal severe hyperparathyroidism (NSHPT) [].
Compound Description: This compound has been structurally characterized and its crystal packing analyzed []. The research primarily focuses on its conformational flexibility and hydrogen-bonding patterns within the crystal lattice [].
Compound Description: PK11195 is a well-known ligand for the peripheral benzodiazepine receptor (PBR) []. It is often used as a tool compound to study the PBR and its role in various physiological processes.
Relevance: PK11195 served as a structural template for developing conformationally restrained derivatives to probe the PBR binding site []. Despite sharing the 2-chlorophenyl group with 3-(2-Chlorophenyl)-N-(3-fluorophenyl)acrylamide, PK11195 differs significantly in its core structure. This difference highlights the diversity of structures that can be explored for modulating specific biological targets, even when starting from a common chemical motif like the 2-chlorophenyl group.
Compound Description: These novel ligands are designed to bind irreversibly and selectively to PBR. They are analogs of Ro 5-4864 and PK 11195, containing a 2-isothiocyanatoethyl group for covalent binding to the receptor [].
Compound Description: DPI-3290 is a mixed opioid agonist with potent antinociceptive activity. It demonstrates equivalent antinociceptive efficacy to morphine and fentanyl, but with a significantly reduced respiratory depressant effect [].
Compound Description: These compounds were synthesized and evaluated for their antimicrobial and anti-inflammatory properties []. Some derivatives exhibited promising activity against various gram-negative and gram-positive bacteria and fungal strains [].
Compound Description: These compounds are structurally similar and their crystal structures have been analyzed, revealing key features like E conformations about the C=C bonds and hydrogen bonding patterns within the crystal lattice [].
Compound Description: This group of compounds, specifically those with 4-fluorophenyl (8m), 4-chlorophenyl (8n), and 4-methoxyphenyl (8i) substituents, exhibited potent antitubercular activity in vitro [].
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities []. Some of them showed promising results against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger [].
Compound Description: These compounds were synthesized using the Gewald reaction. The 2-aminothiophene scaffold was further derivatized by reacting with twelve different substituted aryl aldehydes to yield a library of Schiff bases []. These compounds were subsequently screened for their antimicrobial activity [].
Compound Description: BKP-115 is studied for its anti-inflammatory properties in a rat model of experimental pancreatitis. Both intragastric and intravenous administration of BKP-115 significantly reduced the levels of endogenous intoxication markers, demonstrating its therapeutic potential against pancreatitis [].
Compound Description: CPDFT has undergone detailed theoretical investigations using DFT, focusing on its spectroscopic properties, molecular structure, and potential for ligand-protein interactions through docking studies [].
Compound Description: This compound is a potent and orally bioavailable KCNQ2 opener, identified as a difluoro analog of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide. The introduction of fluorine atoms aimed to block CYP3A4 metabolism-dependent inhibition [].
Compound Description: E2006 is a potent and efficacious oral orexin receptor antagonist. It was designed based on the structure-activity relationships of previously developed compounds, leading to improved chemical and pharmacological properties [].
Compound Description: This series of quinoline benzamide derivatives was investigated for anticancer activity against the MDA-MB-231 breast cancer cell line. Notably, compound 3i showed promising activity with an IC50 of 6.86 μM [].
Compound Description: This compound has been studied using DFT calculations and Hirshfeld surface analysis to understand its molecular structure, intermolecular interactions, and energy frameworks. Molecular docking studies were also performed to assess its potential biological activity [].
Compound Description: This compound has been structurally characterized, revealing a dihedral angle of 37.3° between the thiadiazole and benzene rings []. The crystal structure also highlights the formation of centrosymmetric dimers linked by N-H...N hydrogen bonds [].
Compound Description: A-278637 is a novel ATP-sensitive potassium channel opener (KCO). It is a potent inhibitor of spontaneous (myogenic) phasic activity in pig bladder strips, demonstrating its potential as a therapeutic agent for overactive bladder [, ].
Compound Description: YM928 is an orally active AMPA receptor antagonist that exhibits significant anticonvulsant effects in various animal models of generalized seizures [].
Compound Description: PD 0348292 is a potent and selective factor Xa inhibitor with good oral bioavailability. This compound is currently in phase II clinical trials for the treatment and prevention of thrombotic disorders [].
Compound Description: The metabolism of this compound was studied in rats, beagle dogs, and rhesus monkeys. It was found to be metabolized to N- and O-glucuronides. The 1-o-acyl glucuronide was found to undergo rearrangement [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.